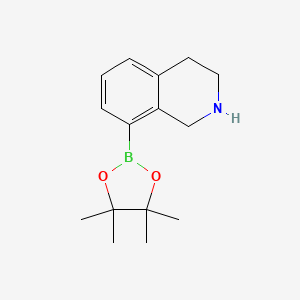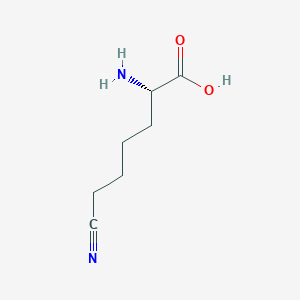![molecular formula C27H23NO4 B13628133 2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B13628133.png)
2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid is a complex organic compound known for its unique structural features. It contains a spirocyclic framework, which is a rare and interesting structural motif in organic chemistry. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid typically involves multiple steps. One common approach is to start with the appropriate isoquinoline derivative and introduce the spirocyclic cyclopropane moiety through a cyclopropanation reaction. The Fmoc group is then introduced using fluorenylmethoxycarbonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing reactive sites that can interact with enzymes or other proteins. This interaction can modulate biological pathways, making the compound useful in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
Uniqueness
The uniqueness of 2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid lies in its spirocyclic structure and the presence of the Fmoc group. These features make it a valuable tool in synthetic organic chemistry and biochemical research.
Propiedades
Fórmula molecular |
C27H23NO4 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonyl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylic acid |
InChI |
InChI=1S/C27H23NO4/c29-25(30)24-21-11-5-6-12-23(21)27(13-14-27)16-28(24)26(31)32-15-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-12,22,24H,13-16H2,(H,29,30) |
Clave InChI |
GDDMXLLDHPSNNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CN(C(C3=CC=CC=C23)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


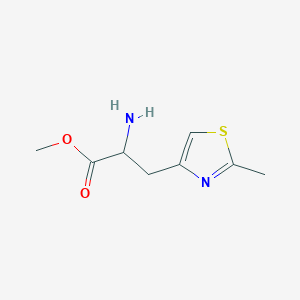
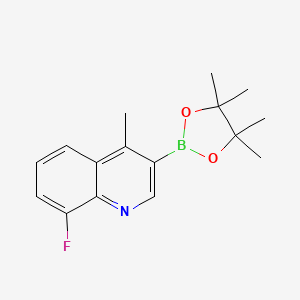
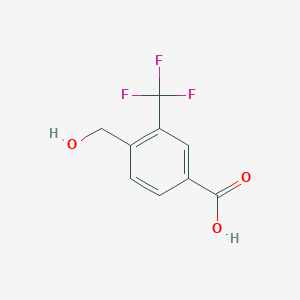


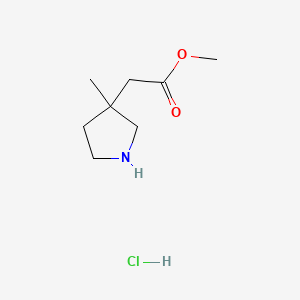
![(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine](/img/structure/B13628089.png)
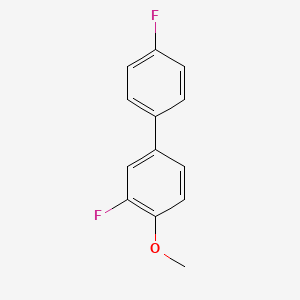
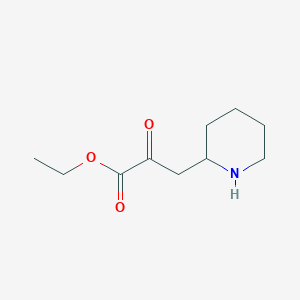
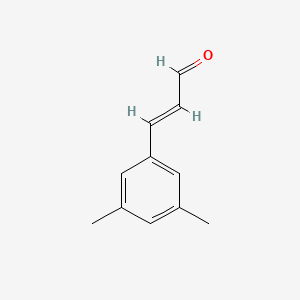

![(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B13628117.png)
